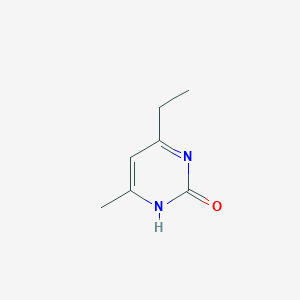
6-乙基-4-甲基-1,2-二氢嘧啶-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one is a heterocyclic compound with the molecular formula C7H10N2O. It belongs to the class of dihydropyrimidinones, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals and materials science .
科学研究应用
6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is explored for its potential use in drug development due to its diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one can be achieved through the Biginelli reaction, a three-component condensation reaction involving an aldehyde, a β-ketoester, and urea or thiourea. This reaction typically requires acidic conditions and can be catalyzed by various Lewis acids or solid acid catalysts . For instance, the reaction between ethyl acetoacetate, acetaldehyde, and urea under solvent-free conditions using a Ziegler–Natta catalyst system has been reported .
Industrial Production Methods
Industrial production methods for 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one often involve optimizing the Biginelli reaction for higher yields and shorter reaction times. This can be achieved by using heterogeneous catalysts such as Montmorillonite-KSF or graphite, which are reusable and environmentally friendly .
化学反应分析
Types of Reactions
6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrimidinones.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents and temperatures to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions include various substituted dihydropyrimidinones and pyrimidinones, which can have significant biological and pharmaceutical activities .
作用机制
The mechanism of action of 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can form hydrogen bonds with biological macromolecules, influencing their structure and function. This interaction can lead to the modulation of various biological processes, such as enzyme activity and signal transduction pathways .
相似化合物的比较
Similar Compounds
Similar compounds to 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one include other dihydropyrimidinones and thiones, such as:
- 4-Methyl-1,2-dihydropyrimidin-2-one
- 6-Methyl-4-oxo-1,4-dihydropyrimidin-2-ylurea
- 2-Ureido-4-methyl-1,2-dihydropyrimidin-2-one .
Uniqueness
What sets 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one apart from similar compounds is its specific substitution pattern, which can lead to unique biological activities and applications. Its ethyl and methyl groups can influence its chemical reactivity and interaction with biological targets, making it a valuable compound for research and development .
属性
IUPAC Name |
4-ethyl-6-methyl-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-6-4-5(2)8-7(10)9-6/h4H,3H2,1-2H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZLNGLMNBGKAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=O)NC(=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
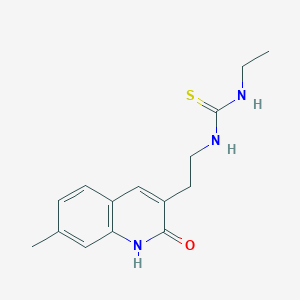
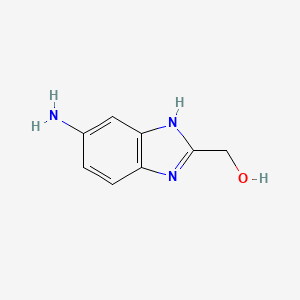
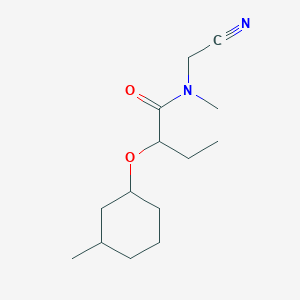
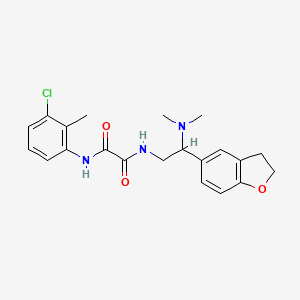
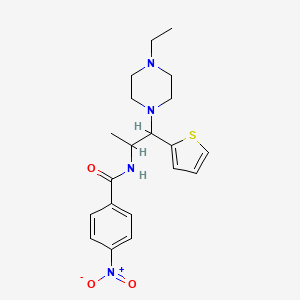
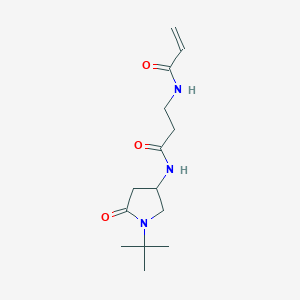
![ethyl 4-(2-{[3-(2-{2-[({[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}ethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2412256.png)
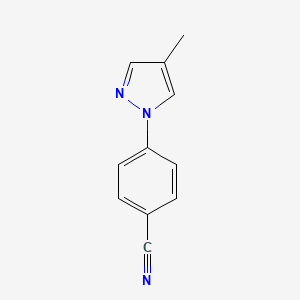
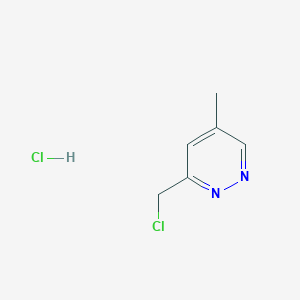
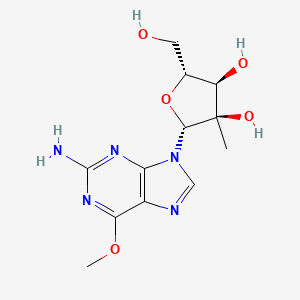
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2412265.png)
![4-chloro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2412266.png)
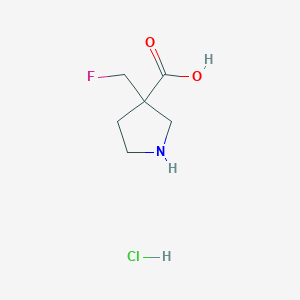
![1-(4-Amino-1,2,5-oxadiazol-3-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-benzo[d][1,2,3]triazol-4-one](/img/structure/B2412269.png)
